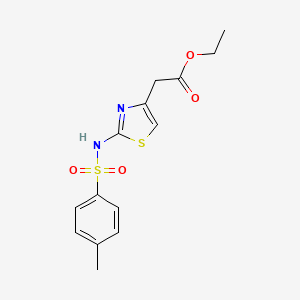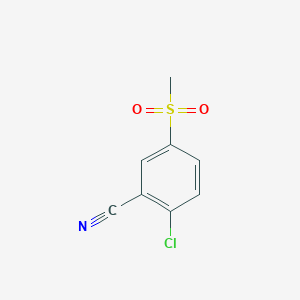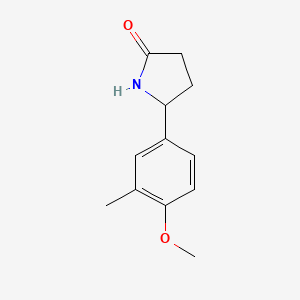
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one
概要
説明
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one is an organic compound with a unique structure that combines a pyrrolidinone ring with a methoxy and methyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidinone under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-methoxy-3-methylbenzaldehyde reacts with the amine group of pyrrolidinone in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride . This reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
化学反応の分析
Types of Reactions
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: 4-Methoxy-3-methylbenzoic acid.
Reduction: 5-(4-Methoxy-3-methyl-phenyl)-2-hydroxypyrrolidine.
Substitution: 5-(4-Halo-3-methyl-phenyl)-2-pyrrolidinone.
科学的研究の応用
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, influencing cellular signaling and function .
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione .
Uniqueness
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a methoxy-methyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8-7-9(3-5-11(8)15-2)10-4-6-12(14)13-10/h3,5,7,10H,4,6H2,1-2H3,(H,13,14) |
InChIキー |
MOEIXWBCWZMJGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CCC(=O)N2)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![diethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B8702913.png)
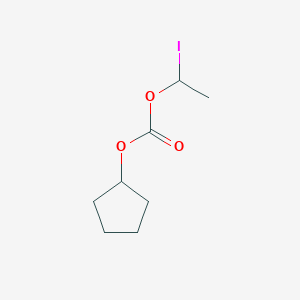
![3-[(Cyclopentylmethyl)amino]benzamide](/img/structure/B8702926.png)
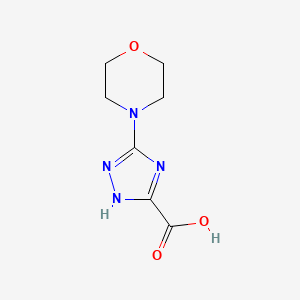
![1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone](/img/structure/B8702934.png)
![3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione](/img/structure/B8702944.png)
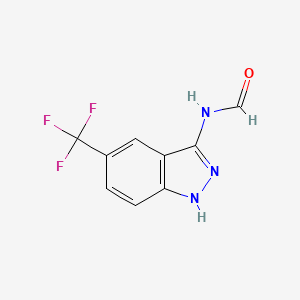
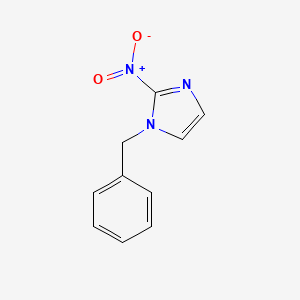
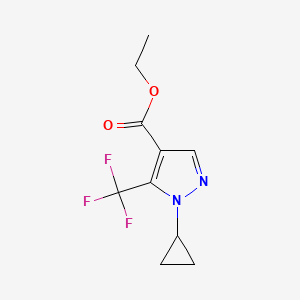

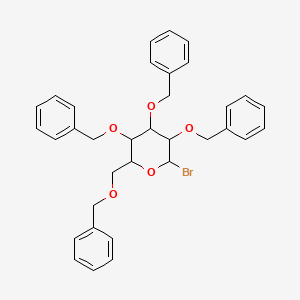
![6-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8702985.png)
